5,6-dibromo-7-methyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one
Overview
Description
5,6-dibromo-7-methyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. This compound is characterized by the presence of bromine atoms at the 5th and 6th positions, a methyl group at the 7th position, and a carbonyl group at the 2nd position. The imidazo[4,5-b]pyridine scaffold is known for its diverse biological activities and is widely used in medicinal chemistry.
Mechanism of Action
Target of Action
Imidazole derivatives, a broader class of compounds to which this molecule belongs, have been known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions .
Biochemical Pathways
Imidazole derivatives, in general, are known to influence a wide range of biochemical pathways, depending on their specific targets .
Biochemical Analysis
Biochemical Properties
5,6-dibromo-7-methyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect signaling pathways that are crucial for cell growth and proliferation . Additionally, this compound can bind to DNA and RNA, potentially interfering with the replication and transcription processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to induce apoptosis, or programmed cell death, in cancer cells, thereby inhibiting tumor growth . This compound also affects cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell division and differentiation . Furthermore, this compound can alter gene expression by modulating transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on enzymes and proteins, leading to their inhibition or activation . For example, by inhibiting kinases, it can prevent the phosphorylation of target proteins, thereby disrupting signaling cascades . Additionally, this compound can intercalate into DNA, causing structural changes that hinder the binding of transcription machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . Its effects can diminish over time due to cellular adaptation mechanisms .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to effectively inhibit tumor growth without significant toxicity . At higher doses, toxic effects such as liver damage and hematological abnormalities have been observed . There is a threshold dose beyond which the adverse effects outweigh the therapeutic benefits .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can either be excreted or further processed by conjugation reactions . The compound can also affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to altered levels of metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature . Additionally, it interacts with transport proteins that facilitate its movement into specific cellular compartments . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It is primarily localized in the nucleus, where it can interact with DNA and transcription factors . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . Additionally, it can be found in the cytoplasm, where it interacts with various enzymes and signaling proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dibromo-7-methyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one typically involves the following steps:
Bromination: The starting material, 7-methyl-1H-imidazo[4,5-b]pyridin-2-one, is subjected to bromination using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction is carried out at room temperature or slightly elevated temperatures to introduce bromine atoms at the 5th and 6th positions.
Purification: The crude product is purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5,6-dibromo-7-methyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 5th and 6th positions can be substituted with different nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methyl group and the imidazo[4,5-b]pyridine ring.
Coupling Reactions: The brominated positions can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds with various aryl or vinyl groups.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), and bases (K2CO3, NaH).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts (Pd(PPh3)4), bases (K2CO3, NaOH), and solvents (THF, toluene).
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized derivatives at the methyl group or the imidazo[4,5-b]pyridine ring.
Coupling Products: Aryl or vinyl-substituted imidazo[4,5-b]pyridine derivatives.
Scientific Research Applications
5,6-dibromo-7-methyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for designing and synthesizing new drugs with potential antibacterial, antiviral, and anticancer activities.
Biological Studies: It serves as a probe to study various biological processes and pathways, particularly those involving imidazo[4,5-b]pyridine derivatives.
Material Science: The compound is explored for its potential use in organic electronics and optoelectronic devices due to its unique electronic properties.
Chemical Biology: It is used in chemical biology to develop new chemical probes and tools for studying protein-ligand interactions and cellular processes.
Comparison with Similar Compounds
Similar Compounds
7-methyl-1H-imidazo[4,5-b]pyridin-2-one: Lacks bromine atoms at the 5th and 6th positions.
5,6-dichloro-7-methyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one: Contains chlorine atoms instead of bromine.
5,6-difluoro-7-methyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one: Contains fluorine atoms instead of bromine.
Uniqueness
5,6-dibromo-7-methyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one is unique due to the presence of bromine atoms, which can significantly influence its reactivity, biological activity, and electronic properties. The bromine atoms provide sites for further functionalization and can enhance the compound’s interactions with biological targets.
Properties
IUPAC Name |
5,6-dibromo-7-methyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2N3O/c1-2-3(8)5(9)11-6-4(2)10-7(13)12-6/h1H3,(H2,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDKEVPNUQRIEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=C1Br)Br)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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